5-Phenylnicotinic Acid
Descripción general
Descripción
5-Phenylnicotinic Acid, also known as 5-Phenyl-3-pyridinecarboxylic acid or 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID, is a chemical compound with the formula C12H9NO2 . It has a molecular weight of 199.21 .
Molecular Structure Analysis
The molecular structure of 5-Phenylnicotinic Acid consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a molar refractivity of 55.9±0.3 cm³ .Physical And Chemical Properties Analysis
5-Phenylnicotinic Acid has a melting point of 260°C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 420.1±33.0 °C at 760 mmHg . The compound also has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis and Properties of Porphyrin Compounds
- A study by Wang et al. (2021) investigated porphyrin compounds containing isonicotinic acid. These compounds demonstrated potential as semiconductor materials due to their significant spectroscopic properties, including Raman spectroscopy, fluorescence, and surface photovoltage measurements (Wang, Li, & Wang, 2021).
Green Synthesis Method for Pyranopyrazoles
- Research by Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst in a green, simple, and efficient method for preparing certain pyranopyrazoles. This showcased the versatility of isonicotinic acid in synthesizing complex organic compounds (Zolfigol et al., 2013).
Inhibitor of Cancer Cell Migration and Invasion
- Krumpel et al. (2015) found that 5-phenylnicotinic acid (CD13) inhibited cell migration and invasion in breast cancer cells. This compound selectively blocked the TRAP 5b isoform, indicating its potential in cancer therapy (Krumpel et al., 2015).
Anti-inflammatory Effect in Intestinal Disorders
- Rousseaux et al. (2005) studied 5-aminosalicylic acid (5-ASA), an anti-inflammatory drug commonly used in treating inflammatory bowel diseases. The research highlighted the drug's mechanism of action involving the peroxisome proliferator–activated receptor-γ (Rousseaux et al., 2005).
Neurotropic and Cardiotropic Effects
- A 1992 study by Samvelian et al. investigated the neurotropic and cardiotropic activities of new derivatives of isonicotinic acid. The study emphasized the lesser-known effects of these compounds in these specific areas (Samvelian et al., 1992).
Potential Anticancer Agents
- Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics for discovering apoptosis inducers, including compounds like N-phenyl nicotinamides. This highlights the potential of phenylnicotinic acid derivatives in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Cardioprotective Action of Derivatives
- Danilenko (2017) studied the cardioprotective effects of derivatives from 5-hydroxynicotinic acid, demonstrating their potential in reducing diastolic dysfunction and preventing cardiac damage after ischemia/reperfusion (Danilenko, 2017).
Antioxidant Properties in Colitis
- Managlia et al. (2013) researched the antioxidant properties of mesalamine (5-ASA) in colitis, emphasizing its role in inhibiting Phosphoinositide 3-Kinase signaling in progenitor cells (Managlia, Katzman, Brown, & Barrett, 2013).
Triorganotin Compounds Synthesis
- A study by Gao (2012) focused on the synthesis of triorganotin compounds from heteroaromatic carboxylic acids, including 5-chloro-6-hydroxynicotinic acid. This research contributes to understanding the applications of nicotinic acid derivatives in material science (Gao, 2012).
DNA Interactions and Antitubercular Activity
- Almeida et al. (2021) synthesized novel heteroleptic copper(II) complexes using derivatives like 6-hydroxynicotinic acid. These compounds showed potent activity against Mycobacterium tuberculosis, indicating their therapeutic potential (Almeida et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-Phenylnicotinic Acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 5-Phenylnicotinic Acid are not fully elucidated. Given its target, it is likely to impact the metabolic pathways involving aromatic amino acids. These pathways have downstream effects on protein synthesis and other cellular processes .
Result of Action
The molecular and cellular effects of 5-Phenylnicotinic Acid’s action are not fully known. Given its target, it may influence the metabolism of aromatic amino acids and thereby affect various cellular processes. More research is needed to fully understand these effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
5-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXHYRIHRTEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323545 | |
Record name | 5-Phenylnicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylnicotinic Acid | |
CAS RN |
10177-12-5 | |
Record name | 10177-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylnicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?
A1: The research paper focuses on 5-phenylnicotinic acid's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with 5-phenylnicotinic acid could offer a potential therapeutic strategy for specific subtypes of breast cancer.
Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?
A2: While the provided abstract [] highlights a connection between 5-phenylnicotinic acid's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.